1-(1-Tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea
Description
1-(1-Tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
1-(1-tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c1-16(2,3)21-10-17-14(20-21)19-15(22)18-13(11-7-8-11)12-6-4-5-9-23-12/h10-13H,4-9H2,1-3H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCZJSJAHHWBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC(=N1)NC(=O)NC(C2CC2)C3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide or chloride in the presence of a base.
Formation of the Urea Linkage: The urea linkage can be formed by reacting an isocyanate with an amine derivative of the triazole.
Attachment of the Cyclopropyl and Oxan-2-yl Groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require further research.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with various derivatives.
1-(1-Tert-butyl-1,2,4-triazol-3-yl)urea: A simpler derivative without the cyclopropyl and oxan-2-yl groups.
Cyclopropylurea: A compound with a similar urea linkage but different substituents.
Uniqueness
1-(1-Tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea is unique due to its combination of a triazole ring, tert-butyl group, cyclopropyl group, and oxan-2-yl group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
